molecular formula C16H12Cl2N2O4 B5386271 (2E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B5386271
M. Wt: 367.2 g/mol
InChI Key: URUXLKGVROUVEE-XVNBXDOJSA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is an organic compound belonging to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a dichlorophenyl group and a methoxy-nitrophenyl group, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of Substituents: The dichlorophenyl and methoxy-nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Condensation Reactions: Utilizing catalysts to increase yield and efficiency.

    Purification Processes: Techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the behavior of enamides in various chemical reactions.

Biology

    Biological Activity Studies: Potential use in studying the biological activity of enamides and their derivatives.

Medicine

    Drug Development: Exploration of its potential as a pharmacophore in drug design and development.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the dichlorophenyl and methoxy-nitrophenyl groups can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-dichlorophenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-4-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

    Substituent Effects: The specific combination of dichlorophenyl and methoxy-nitrophenyl groups imparts unique chemical properties.

    Reactivity: The compound’s reactivity can differ significantly from its analogs due to the electronic and steric effects of its substituents.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4/c1-24-15-9-12(20(22)23)5-6-14(15)19-16(21)7-3-10-2-4-11(17)8-13(10)18/h2-9H,1H3,(H,19,21)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUXLKGVROUVEE-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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